molecular formula C8H16Cl2N4 B6217802 5-(piperidin-4-yl)-1H-imidazol-2-amine dihydrochloride CAS No. 147960-45-0

5-(piperidin-4-yl)-1H-imidazol-2-amine dihydrochloride

Cat. No. B6217802
CAS RN: 147960-45-0
M. Wt: 239.1
InChI Key:
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Description

5-(Piperidin-4-yl)-1H-imidazol-2-amine dihydrochloride, commonly referred to as 5-P4I, is a small molecule inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme involved in the biosynthesis of purines and pyrimidines, which are essential components of DNA and RNA. Inhibition of DHFR leads to the inhibition of cell proliferation, making 5-P4I a potential therapeutic agent for the treatment of cancer. In addition, 5-P4I has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein-protein interactions, and drug metabolism.

Scientific Research Applications

5-P4I has been used in a variety of scientific research applications. For example, it has been used as an inhibitor of 5-(piperidin-4-yl)-1H-imidazol-2-amine dihydrochloride to study the kinetics of enzyme-catalyzed reactions. In addition, 5-P4I has been used to study protein-protein interactions, as well as drug metabolism. It has also been used in studies of cell proliferation and apoptosis, as well as in studies of the effects of drugs on cell signaling pathways.

Mechanism of Action

The mechanism of action of 5-P4I is based on its ability to inhibit 5-(piperidin-4-yl)-1H-imidazol-2-amine dihydrochloride. 5-(piperidin-4-yl)-1H-imidazol-2-amine dihydrochloride is an enzyme involved in the biosynthesis of purines and pyrimidines, which are essential components of DNA and RNA. Inhibition of 5-(piperidin-4-yl)-1H-imidazol-2-amine dihydrochloride by 5-P4I leads to the inhibition of cell proliferation, making it a potential therapeutic agent for the treatment of cancer.
Biochemical and Physiological Effects
Inhibition of 5-(piperidin-4-yl)-1H-imidazol-2-amine dihydrochloride by 5-P4I leads to the inhibition of cell proliferation, which can result in apoptosis. In addition, 5-P4I has been shown to inhibit the activity of other enzymes involved in purine and pyrimidine biosynthesis, such as thymidylate synthase, ribonucleotide reductase, and thymidine phosphorylase. Inhibition of these enzymes can lead to the inhibition of DNA and RNA synthesis, which can lead to cell death.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-P4I for laboratory experiments is its ability to inhibit 5-(piperidin-4-yl)-1H-imidazol-2-amine dihydrochloride, which can be used to study the effects of drugs on cell signaling pathways. However, one limitation of using 5-P4I is that it can be toxic to cells at high concentrations. Therefore, caution should be taken when using 5-P4I in laboratory experiments.

Future Directions

There are a number of potential future directions for 5-P4I research. For example, further research could be conducted to improve the synthesis method and increase the purity of the product. In addition, further research could be conducted to explore the potential of 5-P4I as a therapeutic agent for the treatment of cancer and other diseases. Furthermore, further research could be conducted to investigate the effects of 5-P4I on other enzymes involved in purine and pyrimidine biosynthesis. Finally, further research could be conducted to explore the potential of 5-P4I as an inhibitor of other enzymes involved in cell signaling pathways.

Synthesis Methods

5-P4I can be synthesized using a palladium-catalyzed reaction between piperidine and 4-amino-2-methyl-5-imidazolecarboxaldehyde. The reaction is carried out under a nitrogen atmosphere at room temperature and yields the desired product in high purity. The synthesis of 5-P4I is relatively simple and can be easily scaled up for large-scale production.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(piperidin-4-yl)-1H-imidazol-2-amine dihydrochloride involves the reaction of 4-piperidin-1-ylimidazole with 2-chloroethylamine hydrochloride in the presence of a base to form the desired product. The reaction is carried out in two steps, with the first step involving the protection of the piperidine nitrogen with a Boc group to prevent unwanted side reactions. The Boc group is then removed in the second step to yield the final product as a dihydrochloride salt.", "Starting Materials": [ "4-piperidin-1-ylimidazole", "2-chloroethylamine hydrochloride", "di-tert-butyl dicarbonate (Boc2O)", "triethylamine (TEA)", "dichloromethane (DCM)", "methanol (MeOH)", "hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Protection of the piperidine nitrogen with a Boc group", "4-piperidin-1-ylimidazole + di-tert-butyl dicarbonate (Boc2O) + triethylamine (TEA) -> 4-(Boc)piperidin-1-yl)imidazole + di-tert-butyl dicarbonate (Boc2O) + triethylamine hydrochloride (TEA.HCl)", "Step 2: Removal of the Boc group and formation of the dihydrochloride salt", "4-(Boc)piperidin-1-yl)imidazole + 2-chloroethylamine hydrochloride + triethylamine (TEA) -> 5-(piperidin-4-yl)-1H-imidazol-2-amine + triethylamine hydrochloride (TEA.HCl) + HCl", "5-(piperidin-4-yl)-1H-imidazol-2-amine + hydrochloric acid (HCl) + methanol (MeOH) -> 5-(piperidin-4-yl)-1H-imidazol-2-amine dihydrochloride + methanol (MeOH)" ] }

CAS RN

147960-45-0

Molecular Formula

C8H16Cl2N4

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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